Larazotide acetate
Overview
Description
Larazotide acetate is a synthetic peptide composed of eight amino acids. It functions as a tight junction regulator and is primarily studied for its potential in treating celiac disease. This compound works by restoring the integrity of the intestinal barrier, which is often compromised in individuals with celiac disease .
Mechanism of Action
Target of Action
Larazotide acetate, also known as AT-1001, primarily targets zonulin receptors . Zonulin is a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract .
Mode of Action
This compound functions as a zonulin antagonist , blocking the action of zonulin on its receptors . By doing so, it prevents the disassembly of tight junctions and the associated increase in intestinal permeability . This action helps to maintain the integrity of the gut barrier, preventing unwanted substances from passing through the gut wall into the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of tight junctions in the intestinal epithelium . In conditions such as celiac disease, fragments of gliadin protein can trigger an immune response that leads to the release of zonulin, which in turn causes tight junctions to open up . This compound intervenes in this pathway by blocking zonulin receptors, thereby preventing the disassembly of tight junctions and the associated increase in intestinal permeability .
Pharmacokinetics
This compound is orally administered and is currently being studied in phase III clinical trials . A study using a porcine model showed that oral dosing of this compound resulted in time-dependent appearance of the drug in the distal duodenum and proximal jejunum . Peak concentrations occurred at 1 hour following oral dosing, with the continued presence of the drug observed from 2 to 4 hours following oral dosing .
Result of Action
The primary result of this compound’s action is the restoration of intestinal barrier function . By blocking the action of zonulin on its receptors, this compound prevents the opening of tight junctions and maintains the integrity of the gut barrier . This can help to reduce symptoms in conditions such as celiac disease, where increased intestinal permeability can lead to an immune response and associated symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of gliadin, a component of gluten, can trigger the release of zonulin and thereby increase the need for the action of this compound . Additionally, the gut microbiota may also play a role in modulating the release of zonulin . Therefore, factors such as diet and gut microbiota composition could potentially influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Larazotide acetate functions as a tight junction regulator by inhibiting paracellular permeability. It interacts with various biomolecules, including zonulin receptors, to prevent the disassembly of tight junctions. This interaction is crucial in maintaining the integrity of the intestinal barrier. By blocking zonulin receptors, this compound prevents the increase in intestinal permeability that is often observed in conditions like celiac disease .
Cellular Effects
This compound has significant effects on various cell types, particularly intestinal epithelial cells. It influences cell function by stabilizing tight junctions, thereby reducing intestinal permeability. This stabilization prevents the passage of harmful substances, such as gliadin fragments, into the submucosa, which can trigger an immune response. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by maintaining the integrity of the epithelial barrier .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to zonulin receptors, which prevents the disassembly of tight junctions. This inhibition is crucial in maintaining the integrity of the intestinal barrier. This compound also inhibits the signaling pathways that lead to increased intestinal permeability, such as the pathway involving the epidermal growth factor receptor and protease-activated receptor 2. By blocking these pathways, this compound effectively reduces intestinal permeability and prevents the associated immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Studies have shown that this compound can inhibit tight junction permeability for several hours to days, depending on the concentration and experimental conditions. Long-term studies have demonstrated that this compound can improve barrier function parameters and reduce macrophage counts in the lamina propria to control levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces intestinal permeability without causing significant adverse effects. At higher doses, some toxic effects have been observed, including changes in cellular function and metabolism. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to tight junction regulation. It interacts with enzymes and cofactors that are crucial for maintaining the integrity of the intestinal barrier. By inhibiting the pathways that lead to tight junction disassembly, this compound helps maintain the proper function of the epithelial barrier. This regulation is essential for preventing the passage of harmful substances into the submucosa and triggering an immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through interactions with transporters and binding proteins. These interactions facilitate its localization to the tight junctions of intestinal epithelial cells, where it exerts its regulatory effects. The distribution of this compound within the intestinal epithelium is crucial for its function as a tight junction regulator .
Subcellular Localization
This compound is primarily localized to the tight junctions of intestinal epithelial cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cells. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be present at the tight junctions to exert its regulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Larazotide acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification and quality control to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Larazotide acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Mild temperatures, inert atmosphere, and specific pH conditions to ensure the stability of the peptide bonds.
Major Products Formed
The major product formed is the this compound peptide itself. By-products may include truncated peptides or peptides with incomplete sequences, which are removed during purification .
Scientific Research Applications
Larazotide acetate has several scientific research applications:
Chemistry: Studied for its role in peptide synthesis and as a model for understanding peptide interactions.
Biology: Used to investigate tight junction regulation and intestinal barrier function.
Medicine: Primarily researched for treating celiac disease by preventing the disruption of tight junctions in the intestines. .
Industry: Explored for its potential in developing new therapeutic agents targeting tight junctions.
Comparison with Similar Compounds
Similar Compounds
Zonulin antagonists: Other compounds that inhibit zonulin activity.
Peptide-based tight junction regulators: Similar peptides that modulate tight junctions.
Uniqueness
Larazotide acetate is unique due to its specific mechanism of action and its efficacy in clinical trials for celiac disease. Unlike other compounds, it directly targets the zonulin pathway, making it a promising therapeutic agent for conditions involving intestinal permeability .
Properties
IUPAC Name |
acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCNONRVCGHAT-UFIKZEAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N9O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007986 | |
Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881851-50-9 | |
Record name | Larazotide acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.